beta-Isocupreidine
CAS No.: 253430-48-7
Cat. No.: VC1899337
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253430-48-7 |
|---|---|
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol |
| Standard InChI | InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1 |
| Standard InChI Key | ULTQUFCPWDEOND-TUCQFJRYSA-N |
| Isomeric SMILES | CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O |
| SMILES | CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O |
| Canonical SMILES | CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O |
Introduction
Chemical Structure and Identification
Beta-Isocupreidine is a complex alkaloid derivative with the molecular formula C₁₉H₂₂N₂O₂ and a molecular weight of 310.4 g/mol . This compound possesses several stereogenic centers and a distinctive tricyclic structure. The IUPAC name for β-ICD is 4-[(3R,5S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.0³,⁸]decan-5-yl]quinolin-6-ol . It is also known by synonyms including beta-ICD and (9S)-3α,9-Epoxy-10,11-dihydrocinchonan-6'-ol .
Structural Identifiers
The structural information for beta-isocupreidine can be represented through various chemical identifiers as shown in Table 1.
Table 1: Chemical Structure Identifiers for Beta-Isocupreidine
| Identifier | Information |
|---|---|
| CAS Number | 253430-48-7 |
| InChI | InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17+,18-,19+/m0/s1 |
| InChIKey | ULTQUFCPWDEOND-JHQYFNNDSA-N |
| SMILES | CC[C@]12CN3CCC1CC3C@@HC4=C5C=C(C=CC5=NC=C4)O |
Physical and Chemical Properties
Beta-Isocupreidine exhibits several distinctive physical and chemical properties that influence its applications and handling requirements.
Basic Physical Properties
The compound exists as a white to almost white crystalline solid or powder at room temperature . It has a high melting point and specific optical rotation, indicating its chiral nature.
Table 2: Physical Properties of Beta-Isocupreidine
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 259°C | |
| Specific Rotation [α]D | -10.0° to -16.0° (c=1, EtOH) | |
| Molecular Weight | 310.4 g/mol |
Structural Properties
The molecular structure of beta-isocupreidine includes several functional groups that contribute to its catalytic activity:
Table 3: Structural Features of Beta-Isocupreidine
| Structural Feature | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| XLogP3-AA (Lipophilicity) | 2.7 |
Solubility Profile
Beta-Isocupreidine demonstrates solubility in various organic solvents, making it versatile for different reaction conditions:
"Solubility: soluble in methanol, CH₂Cl₂, CHCl₃, DMF, DMSO, and THF."
Synthesis and Preparation
The synthesis of beta-isocupreidine typically involves the transformation of quinidine, a naturally occurring cinchona alkaloid, through a specific reaction pathway.
Synthetic Route from Quinidine
The most documented preparation method involves the reaction of quinidine with potassium bromide in phosphoric acid:
"Quinidine (10.0 g, 30.8 mmol) is heated together with KBr (36.7 g, 308 mmol) in 85% H₃PO₄ (150 mL) at 100°C for 10 days. After being cooled to room temperature, the mixture is added dropwise to an ice-cooled 25% KOH."
The pH is then adjusted to approximately 8 with 25% NH₄OH, followed by extraction with chloroform. After washing with brine and drying over K₂CO₃, the product is purified by column chromatography using a chloroform/methanol mixture to yield beta-isocupreidine with approximately 61% yield .
Purification Process
The purification of crude beta-isocupreidine involves several steps:
"β-ICD thus obtained was dissolved in NH₃-MeOH and filtered to remove insoluble precipitates. Concentration of the filtrate gave a crystalline solid, which was recrystallized from MeOH-H₂O to afford colorless needles of β-ICD·MeOH·H₂O. The dried β-ICD is obtained by azeotropic removal of the water and methanol by repeating evaporation of its THF solution."
Applications in Asymmetric Organic Synthesis
Beta-Isocupreidine has emerged as a significant catalyst in asymmetric organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds with stereoselectivity.
Catalyst in Baylis-Hillman Reactions
One of the most important applications of beta-isocupreidine is as a catalyst in asymmetric Baylis-Hillman reactions. Research has demonstrated that:
"β-Isocupreidine (β-ICD)-catalyzed asymmetric Baylis-Hillman reactions of aromatic imines with 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) give (S)-enriched N-protected-α-methylene-β-amino acid esters."
This reaction is particularly valuable as it provides a route to optically active amino acid derivatives that serve as important building blocks in pharmaceutical synthesis.
Stereoselectivity Characteristics
An interesting aspect of beta-isocupreidine catalysis is its ability to induce opposite enantioselectivity when different substrates are used:
"In contrast to the corresponding aldehydes, imines show the opposite enantioselectivity. A mechanistic proposal governed by hydrogen bonding is presented."
This property makes beta-isocupreidine a versatile catalyst that can be strategically employed to access different stereoisomers by simply changing the substrate class.
Complementary Catalysis with Alpha-Isocupreine
Recent research has identified alpha-isocupreine (α-ICPN) as an enantiocomplementary catalyst to beta-isocupreidine:
"α-Isocupreine (-ICPN) was synthesized for the first time in one step from quinine by treatment with CF₃SO₃H. This compound serves as an enantiocomplementary catalyst to β-isocupreidine (β-ICD) in the Morita–Baylis–Hillman reaction."
This discovery is significant as it provides access to both enantiomers of reaction products using structurally related catalysts, expanding the synthetic utility of cinchona alkaloid derivatives.
Broader Applications and Research Areas
Beyond its established role in asymmetric catalysis, beta-isocupreidine is being investigated for various other applications across different scientific disciplines.
Pharmaceutical Development
The unique structural features of beta-isocupreidine make it a compound of interest in pharmaceutical research:
"This compound is being explored for its potential in developing new medications, particularly in treating neurological disorders due to its unique molecular structure that may influence brain chemistry."
Chemical Synthesis Applications
Beta-isocupreidine serves as a valuable building block in organic synthesis:
"It serves as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its distinct properties facilitate reactions that are challenging with other compounds."
Biochemical and Materials Research
Researchers are exploring additional applications of beta-isocupreidine in diverse scientific fields:
"Researchers use b-isocupreidine to study enzyme interactions and metabolic pathways, providing insights into biological processes that could lead to breakthroughs in biochemistry."
"The compound is investigated for its potential applications in creating advanced materials, such as polymers with enhanced properties, which could be beneficial in various industrial applications."
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